![molecular formula C8H14N4O B13183991 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13183991.png)
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an oxolane ring, a five-membered ring containing one oxygen atom. The presence of these heterocyclic rings makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can be achieved through multiple synthetic routes. One common method involves the reaction of oxolane derivatives with triazole precursors under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yields .
Chemical Reactions Analysis
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazole derivatives .
Scientific Research Applications
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors in biological systems, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can be compared with other similar compounds, such as:
2-[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
3-(piperazin-1-yl)oxolan-2-one dihydrochloride: This compound contains an oxolane ring but has a different heterocyclic ring structure.
The uniqueness of this compound lies in its specific arrangement of the triazole and oxolane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C8H14N4O/c9-3-1-7-10-8(12-11-7)6-2-4-13-5-6/h6H,1-5,9H2,(H,10,11,12) |
InChI Key |
RXHTWKQLQWZLIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NNC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


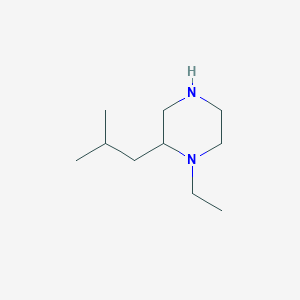
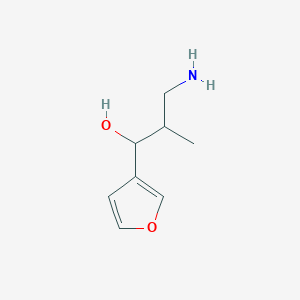


![Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate](/img/structure/B13183940.png)
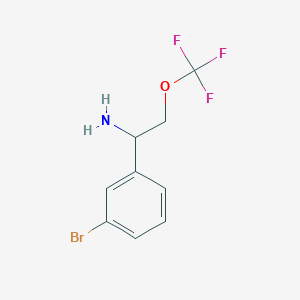
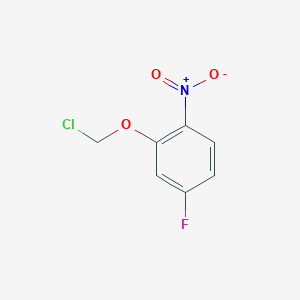
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)
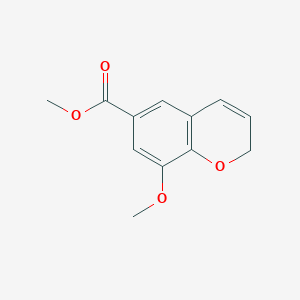

![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)
![4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13183983.png)

